Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)

Suzuki-Miyaura coupling nucleoside modification cross-coupling catalyst screening

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), abbreviated as PdCl₂(dcpf) or Pd(dcypf)Cl₂ (CAS 917511-90-1), is a well-defined, air-stable palladium(II) pre-catalyst featuring the electron-rich, sterically bulky bidentate ligand 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf). It belongs to the class of [PdCl₂(bisphosphinometallocene)] complexes, which serve as convenient single-component precursors to the active Pd(0) species in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Molecular Formula C34H52Cl2FeP2Pd
Molecular Weight 755.9 g/mol
Cat. No. B12052881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)
Molecular FormulaC34H52Cl2FeP2Pd
Molecular Weight755.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
InChIInChI=1S/2C17H26P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*7-8,13-16H,1-6,9-12H2;2*1H;;/q;;;;;+2/p-2
InChIKeyHRAMBTUEZQOQRK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II) (PdCl₂(dcpf)): A Bulky Ferrocenyl-Bisphosphine Palladium Pre-Catalyst for Cross-Coupling


Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), abbreviated as PdCl₂(dcpf) or Pd(dcypf)Cl₂ (CAS 917511-90-1), is a well-defined, air-stable palladium(II) pre-catalyst featuring the electron-rich, sterically bulky bidentate ligand 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) . It belongs to the class of [PdCl₂(bisphosphinometallocene)] complexes, which serve as convenient single-component precursors to the active Pd(0) species in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions [1].

Why Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ Cannot Simply Replace PdCl₂(dcpf) in Demanding Cross-Coupling Reactions


Despite sharing a common ferrocene backbone and Pd(II) center, the identity of the phosphine substituents profoundly influences catalyst activity, selectivity, and scope. The dicyclohexylphosphino groups in PdCl₂(dcpf) impart a larger steric demand (cone angle) and distinct electronic character compared to the phenyl-substituted dppf or tert-butyl-substituted dtbpf analogues, resulting in non-linear performance differences that can translate to >2-fold yield improvements in specific substrate contexts (see Section 3 for quantitative evidence) [1]. Simply swapping one bisphosphinometallocene palladium precatalyst for another—without matching the steric and electronic requirements of the target substrate—can lead to unacceptably low yields, as demonstrated in the benchmark comparison below [2].

Quantitative Differentiation of PdCl₂(dcpf) Against Closest Analogs: Yield, Selectivity, and Operational Convenience


Suzuki-Miyaura Coupling on a Sterically Hindered Nucleoside: 85% Yield with PdCl₂(dcpf) vs 37% with PdCl₂(dppf) and 65% with PdCl₂(dtbpf)

In a direct catalyst comparison for the Suzuki coupling of 6-chloroguanosine with phenylboronic acid (150 mol%) using K₃PO₄ (200 mol%) in 3:1 1,4-dioxane/H₂O at 100 °C for 8 h, PdCl₂(dcpf) (20 mol% loading) delivered an 85% isolated yield. Under identical conditions, PdCl₂(dppf) afforded only 37% yield, and PdCl₂(dtbpf) gave 65%. This represents a 2.3-fold yield improvement over the widely used PdCl₂(dppf) and a 1.3-fold advantage over the sterically hindered PdCl₂(dtbpf) analogue [1].

Suzuki-Miyaura coupling nucleoside modification cross-coupling catalyst screening

Superior Ligand Performance in Indoline-Dihydropyrrole Coupling: dcypf Outperforms dppf for 1-Acyl-2,5-dihydro-1H-pyrrole Substrates

A 2024 study examined the Pd-catalyzed reaction of indolines with dihydropyrroles to access N-alkylated indoles. When using Pd(CH₃CN)₂Cl₂ as the Pd source, the combination with dppf ligand effectively catalyzed the reaction of 1-acyl-2,3-dihydro-1H-pyrroles, whereas the combination with dcypf ligand was significantly more effective for the analogous 1-acyl-2,5-dihydro-1H-pyrroles, enabling a broader substrate scope and better functional group compatibility [1]. Although the Pd source differs from the pre-formed PdCl₂(dcpf) complex, this result directly validates the electronic and steric advantage that the dicyclohexylphosphino substituents confer in demanding oxidative addition and reductive elimination steps compared to the diphenylphosphino framework.

C–N bond formation indole synthesis ligand effect comparison

Pre-Formed Catalyst Convenience: Consistent Pd:Ligand Stoichiometry vs In-Situ Generation

PdCl₂(dcpf) is supplied as a pre-formed, single-component crystalline solid that introduces the dcypf ligand and palladium in a precise 1:1 stoichiometric ratio. This eliminates the variability associated with in-situ catalyst generation from Pd₂(dba)₃ or Pd(OAc)₂ combined with free dcypf ligand, which can suffer from inconsistent Pd:ligand ratios, residual metal impurities, and reproducibility issues across batches . The product specification of ≥98% purity with Pd content ≥14.00% (theoretical 14.08%) ensures consistent catalytic performance from lot to lot [1].

catalyst handling process reproducibility pre-catalyst vs in-situ

Electrochemical and Structural Differentiation: dcpf Ligand Imparts Unique Oxidation Potential and Bite Angle vs dppf and dtbpf

Cyclic voltammetry of [PdCl₂(dcpf)] reveals that the oxidation of the dcpf ligand occurs at a potential more positive than that of the free ligand, and the overall oxidation profile is distinct from both the dppf and dtbpf analogues. The X-ray crystal structure shows that the P–Pd–P bite angle in PdCl₂(dcpf) is larger than in the dppf analogue—consistent with the larger Tolman cone angle of tricyclohexylphosphine (179°) vs triphenylphosphine (145°)—which facilitates reductive elimination and explains the enhanced catalytic efficiency observed in cross-coupling reactions [1].

cyclic voltammetry ligand bite angle structure-activity relationship

Evidence-Backed Application Scenarios for Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)


Suzuki-Miyaura Coupling of Sterically Hindered Heteroaryl Chlorides in Pharmaceutical Nucleoside Synthesis

Based on the 2.3-fold yield advantage over PdCl₂(dppf) demonstrated in the coupling of 6-chloroguanosine with phenylboronic acid [1], PdCl₂(dcpf) is the preferred pre-catalyst for Suzuki couplings on purine, pyrimidine, and related heteroaryl chloride substrates where steric congestion at the oxidative addition site suppresses catalyst turnover. This scenario is frequently encountered in the synthesis of modified nucleoside drug candidates and kinase inhibitor intermediates.

N-Alkylated Indole Synthesis via Coupling of Indolines with 1-Acyl-2,5-dihydro-1H-pyrroles

When the synthetic target contains a 2,5-dihydro-1H-pyrrole motif rather than the more common 2,3-dihydro isomer, catalyst systems bearing the dcypf ligand—including the pre-formed PdCl₂(dcpf) complex—enable an effective coupling that dppf-based systems fail to catalyze [2]. This is directly relevant to medicinal chemistry programs exploring N-alkylated indole scaffolds for CNS or oncology targets.

Scale-Up of Cross-Coupling Reactions Requiring High Batch-to-Batch Reproducibility

PdCl₂(dcpf) is supplied as a ≥98% purity, air-stable crystalline solid with certified Pd content (≥14.00%), allowing catalyst charging by simple bench-weighting without glovebox constraints . This operational simplicity, combined with the elimination of in-situ ligand:Pd ratio variability, makes PdCl₂(dcpf) the catalyst of choice for process development laboratories transitioning cross-coupling methodologies from discovery scale (mg–g) to pilot scale (kg).

Buchwald-Hartwig Amination of Aryl Bromides with Primary and Secondary Amines

The Hagopian study systematically evaluated five [PdCl₂(bisphosphinometallocene)] complexes (dppf, dppr, dippf, dcpf, dtbpf) as pre-catalysts for the Buchwald-Hartwig amination of aryl bromides and established that the steric and electronic properties of the dcpf ligand—specifically the large P–Pd–P bite angle and the electron-rich character of the dicyclohexylphosphino groups—correlate with improved catalytic efficiency [3]. PdCl₂(dcpf) is therefore recommended when screening Buchwald-Hartwig conditions for challenging amine nucleophiles or aryl bromide electrophiles.

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